REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:28])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH2:12][CH2:13][N:14]([C:21]([O:23]C(C)(C)C)=[O:22])[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:5]=1>ClCCl.FC(F)(F)C(O)=O>[CH3:1][O:2][C:3](=[O:28])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH2:12][CH2:13][N:14]([C:21]([O:23][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:22])[C:15]2[CH:16]=[CH:17][N:18]=[CH:19][CH:20]=2)[CH:5]=1
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
the solution stirred with saturated aqueous sodium bicarbonate (25 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo and residual trifluoroacetic acid
|
Type
|
CUSTOM
|
Details
|
removed by co-evaporation with further dichloromethane
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (20 ml)
|
Type
|
ADDITION
|
Details
|
Benzyl chloroformate (0.394 ml) was added to the bi-phasic mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer washed with 1M aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine and over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:petroleum ether (3:1 v/v)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |